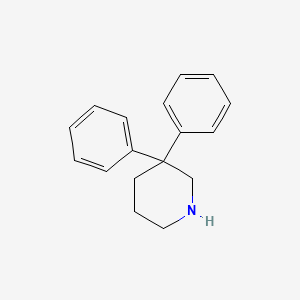

3,3-Diphenylpiperidine

Description

Academic Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the field of medicinal chemistry. nih.govencyclopedia.pub Piperidine-containing compounds are among the most prevalent heterocyclic systems found in pharmaceuticals, forming the core of numerous approved drugs. nih.govresearchgate.netugent.be Their significance stems from their ability to serve as versatile scaffolds for the design and synthesis of a wide array of therapeutic agents. nih.govugent.be

The piperidine ring's sp3-hybridized state allows for a three-dimensional structure that can effectively interact with biological targets. encyclopedia.pub The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. researchgate.net

Derivatives of piperidine are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pubugent.be The adaptability of the piperidine nucleus allows for extensive functionalization, making it a valuable building block in the development of new drugs. researchgate.net Researchers continuously explore new synthetic methods to create substituted piperidines, spiropiperidines, and condensed piperidine systems to access novel chemical space and biological activities. nih.gov

Historical Context and Evolution of Research on Diphenylpiperidine Compounds

Research into diphenylpiperidine derivatives has evolved over several decades, driven by their potential pharmacological applications. Early synthetic work focused on establishing reliable methods for their preparation. For instance, the synthesis of 3,4-diphenylpiperidines was achieved through methods like the Michael reaction followed by reductive cyclization. publish.csiro.auwikipedia.org

Over time, the focus expanded to include the synthesis and study of various substituted diphenylpiperidine analogues to investigate their structure-activity relationships (SAR). publish.csiro.au This has led to the exploration of compounds with different substitution patterns on the phenyl rings and the piperidine nitrogen. publish.csiro.augoogle.com

The investigation of diphenylpiperidine compounds has been particularly prominent in the area of neuroscience. For example, certain 4,4-diphenylpiperidine (B1608142) derivatives have been studied for their potential as anti-Parkinsonian agents, acting through mechanisms distinct from traditional dopaminergic or anticholinergic drugs. nih.gov Research has also delved into the interaction of these compounds with various neurotransmitter receptors, including dopamine, serotonin, and opioid receptors. nih.gov The development of sila-analogues, where a carbon atom is replaced by silicon, represents a more recent evolution in this field, aiming to modulate properties like lipophilicity and receptor affinity. nih.gov

Chemical Profile of 3,3-Diphenylpiperidine

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 31314-39-3 (for hydrochloride) chemimpex.com |

| Molecular Formula | C17H19N chemimpex.com |

| Molecular Weight | 273.81 g/mol (for hydrochloride) chemimpex.comsigmaaldrich.com |

| Appearance | White powder (for hydrochloride) chemimpex.com |

Synthesis and Derivatives

The synthesis of diphenylpiperidine derivatives can be achieved through various organic reactions. One common approach involves the condensation of a nitrile with a cinnamate (B1238496) ester, followed by reductive cyclization. publish.csiro.au For instance, the synthesis of N-ethyl-3,4-diphenylpiperidines has been accomplished by the Michael condensation of phenylacetonitriles with ethyl cinnamate derivatives, followed by reductive cyclization of the resulting cyano esters using a copper chromite catalyst. publish.csiro.au

The synthesis of 2,6-diphenylpiperidine-4-one derivatives has been achieved via the Mannich condensation reaction, which is noted for its simplicity and high yield. who.int These piperidin-4-ones can then serve as intermediates for creating more complex imine derivatives. who.int

Researchers have also developed methods for synthesizing various substituted diphenylpiperidines. For example, 3,4-diphenylpiperidine derivatives with substituents on the phenyl rings have been prepared and investigated for their potential as antidepressants. google.com The synthesis of 4,4-diphenylpiperidine typically involves the reaction of piperidine with benzyl (B1604629) halides or other phenylating agents. ontosight.ai

Research Applications

This compound and its derivatives are utilized in several areas of scientific research:

Pharmaceutical Development : This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com It is particularly valuable in the development of analgesics and psychoactive substances due to its ability to interact with biological targets. chemimpex.com

Neuroscience Research : It is employed in studies investigating neurotransmitter systems, which can contribute to a better understanding of neurological and psychiatric conditions. chemimpex.com The hydrochloride salt is noted for its potential to modulate receptor activity, which is significant for developing treatments for pain and neurological disorders. chemimpex.com

Chemical Synthesis : As a building block in organic synthesis, this compound allows for the construction of more complex molecules. chemimpex.com Its stable and manageable nature facilitates its use in multi-step synthetic pathways. chemimpex.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19N |

|---|---|

Molecular Weight |

237.34 g/mol |

IUPAC Name |

3,3-diphenylpiperidine |

InChI |

InChI=1S/C17H19N/c1-3-8-15(9-4-1)17(12-7-13-18-14-17)16-10-5-2-6-11-16/h1-6,8-11,18H,7,12-14H2 |

InChI Key |

HDZJBTLCBDRDGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Diphenylpiperidine and Its Chemical Analogs

Classical and Established Synthetic Routes

Traditional methods for the synthesis of the piperidine (B6355638) core have been widely employed and continue to be relevant. These routes often involve multicomponent reactions or cyclocondensation strategies that allow for the efficient assembly of the heterocyclic ring.

Mannich Reaction Approaches for Piperidine Ring Formation

The Mannich reaction is a cornerstone in the synthesis of nitrogen-containing compounds, providing a versatile method for carbon-carbon bond formation via an amino methylation process. In the context of piperidine synthesis, it is often utilized in a one-pot, multicomponent fashion, bringing together an amine, an aldehyde, and a carbon acid. This approach allows for the rapid construction of complex piperidine structures.

The synthesis of polysubstituted piperidones, which are precursors to piperidines, can be achieved through a Mannich reaction involving an ethyl ketone, an aromatic aldehyde, and ammonium acetate nih.gov. This condensation reaction assembles the piperidine-4-one ring system, which can be further modified. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones have been synthesized using this method nih.gov. While not yielding a 3,3-diphenyl substitution pattern directly, this demonstrates the principle of using the Mannich reaction to build the core piperidine structure with aryl substituents.

A plausible mechanism for the formation of a disubstituted piperidine ring via a Mannich-type reaction involves the initial formation of an enamine from the ketone and the amine, which then acts as the nucleophile. Concurrently, the aldehyde and amine can form an iminium ion, which is the electrophilic species. The reaction between the enamine and the iminium ion, followed by a second cyclization step, leads to the formation of the piperidine ring.

Table 1: Examples of Mannich Reaction Approaches for Piperidine Ring Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

| Ethyl-methyl ketone | Substituted aromatic aldehydes | Ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | One-pot condensation |

| 4-Hydroxyacetophenone | Formaldehyde | Piperidine | Mono-Mannich bases of chalcones | Synthesis of bioactive compounds |

| Dimedone | Formaldehyde | Various amines | 3,5-Dispirosubstituted piperidines | Iron(III) trifluoroacetate catalysis in aqueous micellar medium researchgate.net |

Cyclocondensation Strategies in Diphenylpiperidine Synthesis

Cyclocondensation reactions are a powerful tool for the synthesis of heterocyclic compounds, including piperidines. These reactions typically involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule such as water or an alcohol.

The Biginelli reaction, a well-known multicomponent cyclocondensation, is traditionally used to synthesize dihydropyrimidines but showcases the principles of cyclocondensation that can be applied to other heterocyclic systems chemrxiv.org. Aza-analogs of nifedipine-type calcium channel modulators have been prepared using this one-pot acid-catalyzed condensation chemrxiv.org. The mechanism is believed to proceed through an N-acyliminium ion intermediate, which is then intercepted by a nucleophile, followed by cyclization chemrxiv.org.

While a direct application of the Biginelli reaction for 3,3-diphenylpiperidine is not common, the underlying principles of forming key intermediates in situ and subsequent cyclization are relevant. For the synthesis of 3,3-disubstituted piperidines, a cyclocondensation approach might involve the reaction of a 1,5-dielectrophile with a primary amine. Alternatively, a precursor containing both the nitrogen and a suitable carbon chain could undergo intramolecular cyclization. For instance, the cyclization of δ-amino carbonyl compounds is a key step in the biosynthesis of piperidine alkaloids and can be mimicked in synthetic strategies rsc.org.

Advanced and Stereoselective Synthetic Techniques

Modern synthetic chemistry has introduced a variety of sophisticated methods for the construction of piperidine rings with high levels of control over stereochemistry and functional group tolerance. These advanced techniques offer alternatives to classical methods and are particularly useful for the synthesis of complex and highly substituted piperidine derivatives.

Catalytic Hydrogenation and Reduction Methodologies for Piperidine Derivatization

Catalytic hydrogenation of pyridine precursors is a direct and widely used method for the synthesis of piperidines. This approach is particularly valuable for accessing piperidines with substitution patterns that are readily available on the corresponding pyridine ring. The choice of catalyst and reaction conditions is crucial for achieving high yields and, in some cases, stereoselectivity.

A variety of heterogeneous catalysts, including platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C), are commonly employed for the hydrogenation of substituted pyridines researchgate.netrsc.org. These reactions often require elevated pressures and temperatures to overcome the aromaticity of the pyridine ring researchgate.net. For instance, the hydrogenation of substituted pyridines can be carried out using PtO2 in glacial acetic acid under hydrogen pressure to yield the corresponding piperidine derivatives researchgate.net.

Recent advancements have focused on developing more active and selective catalysts that can operate under milder conditions. Rhodium-based catalysts have shown particular promise. For example, a commercially available rhodium compound, Rh2O3, has been used for the reduction of various unprotected pyridines under mild conditions (5 bar H2, 40 °C) rsc.orgresearchgate.net. This method demonstrates broad substrate scope, including pyridines with various functional groups rsc.orgresearchgate.net. The hydrogenation of pyridinecarbonitriles over a Pd/C catalyst can be tuned to selectively produce either pyridylmethylamines or piperidylmethylamines by adjusting the amount of an acidic additive rsc.org.

Table 2: Catalytic Hydrogenation of Pyridine Derivatives

| Pyridine Substrate | Catalyst | Conditions | Product | Yield | Reference |

| Substituted Pyridines | PtO2 | Glacial acetic acid, 50-70 bar H2 | Substituted Piperidines | - | researchgate.net |

| Functionalized Pyridines | Rh2O3 | TFE, 5 bar H2, 40 °C, 16 h | Functionalized Piperidines | Good to excellent | rsc.orgresearchgate.net |

| Pyridinecarbonitriles | Pd/C | Dichloromethane/water, H2SO4, 30-80 °C, 6 bar | Piperidylmethylamines | Up to 99% | rsc.org |

| Pyridine | Rh/KB | Ambient temperature and pressure | Piperidine | 98% | acs.org |

Radical-Mediated Cyclization Protocols for Nitrogen Heterocycles

Radical-mediated cyclizations have emerged as a powerful tool for the construction of carbo- and heterocyclic rings, including the piperidine scaffold. These reactions proceed through radical intermediates and can offer unique selectivity profiles compared to ionic pathways.

The synthesis of polysubstituted piperidines can be achieved through the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds rsc.org. A novel approach to 2,4-disubstituted piperidines involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates nih.govorganic-chemistry.org. The choice of the radical mediator can significantly influence the diastereoselectivity of the reaction. For instance, using tris(trimethylsilyl)silane (TTMSS) as a radical mediator can lead to a high degree of trans selectivity in the resulting piperidines, with diastereomeric ratios of up to 99:1 nih.govorganic-chemistry.org. This is attributed to a cascade process involving radical cyclization, 1,5-radical translocation, and a Smiles-type rearrangement of the minor stereoisomer nih.govorganic-chemistry.org.

Intramolecular cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst to produce piperidines in good yields nih.gov. Additionally, intramolecular radical cyclization of 1,6-enynes initiated by triethylborane can lead to polysubstituted alkylidene piperidines nih.gov.

Oxidative Amination of Alkenes in Piperidine Construction

Oxidative amination of alkenes represents a modern and efficient strategy for the synthesis of nitrogen heterocycles. This method involves the simultaneous formation of a carbon-nitrogen bond and a carbon-heteroatom or carbon-carbon bond across a double bond, often catalyzed by a transition metal.

A synthetic route to substituted piperidines via the oxidative amination of non-activated alkenes has been developed using a gold(I) catalyst and an iodine(III) oxidizing agent nih.gov. This method allows for the difunctionalization of a double bond with the concurrent formation of the N-heterocycle nih.gov. Palladium catalysts have also been employed for the intramolecular oxidative amination of alkenes, providing access to various six-membered N-heterocycles, including piperidines nih.gov.

Furthermore, a metal-free olefin diamination has been reported using hypervalent iodine(III) reagents, leading to 3-aminopiperidines with high selectivity researchgate.net. This "heterocyclic group transfer" reaction leverages heteroarenes as oxidatively masked amine nucleophiles researchgate.net. The mechanism is suggested to involve the ring-opening of an intermediate aziridinium ion, which accounts for the observed 6-endo selectivity researchgate.net.

Synthesis of Substituted this compound Derivatives and Structural Variations

The synthesis of substituted this compound derivatives can be broadly categorized into two main approaches: functionalization of a pre-existing this compound core and the de novo construction of the substituted ring system. Research has primarily focused on modifications at the piperidine nitrogen and the aromatic phenyl rings.

N-Substitution of the Piperidine Ring

The secondary amine of the this compound ring is a common site for introducing a wide array of substituents through N-alkylation and N-arylation reactions. These modifications are crucial for modulating the pharmacological and material properties of the resulting compounds.

N-Alkylation:

Standard N-alkylation procedures are effective for introducing various alkyl groups onto the this compound nitrogen. These reactions typically involve the treatment of this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N) in solvents like acetonitrile (MeCN) or dimethylformamide (DMF).

For instance, the reaction of this compound with a simple alkyl bromide, such as ethyl bromide, in the presence of potassium carbonate, yields N-ethyl-3,3-diphenylpiperidine. This method can be extended to introduce more complex and functionalized alkyl chains.

N-Arylation:

The introduction of an aryl group at the nitrogen position is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a C-N bond between the piperidine nitrogen and an aryl halide. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and accommodating a variety of functional groups on the aryl partner.

A typical protocol might involve reacting this compound with an aryl bromide or iodide in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP), and a base like sodium tert-butoxide.

| Reagent 1 | Reagent 2 | Product | Reaction Type |

| This compound | Alkyl Halide (R-X) | N-Alkyl-3,3-diphenylpiperidine | N-Alkylation |

| This compound | Aryl Halide (Ar-X) | N-Aryl-3,3-diphenylpiperidine | N-Arylation (e.g., Buchwald-Hartwig) |

Substitution on the Phenyl Rings

Modification of the two phenyl rings at the 3-position of the piperidine core offers another avenue for creating structural diversity. Electrophilic aromatic substitution reactions are the primary methods employed for this purpose.

Electrophilic Aromatic Substitution:

The phenyl rings of this compound can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The directing effects of the piperidine ring and any existing substituents on the phenyl rings will influence the position of the incoming electrophile.

For example, nitration of this compound using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho, meta, and para-substituted nitro derivatives on one or both phenyl rings. The separation and characterization of these isomers are crucial steps in such synthetic sequences.

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | 3-(Nitrophenyl)-3-phenylpiperidine isomers |

| Bromination | Br₂, FeBr₃ | 3-(Bromophenyl)-3-phenylpiperidine isomers |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-(Acylphenyl)-3-phenylpiperidine isomers |

Structural Variations through De Novo Synthesis

While functionalization of the parent this compound is a common strategy, the synthesis of certain substituted analogs, particularly those with substituents on the piperidine ring itself (other than at the nitrogen), often requires a de novo synthetic approach. These methods build the substituted piperidine ring from acyclic precursors.

One potential strategy involves a multi-component reaction, for instance, a one-pot three-component synthesis using an aromatic aldehyde, an aniline, and a β-ketoester, which can lead to highly substituted piperidines. researchgate.net Adapting such a methodology to incorporate the 3,3-diphenyl motif would require careful selection of starting materials.

Another approach could involve the regioselective alkylation at the 3-position of a piperidine precursor. odu.edu However, achieving dialkylation with two phenyl groups at the same position presents a significant synthetic challenge.

The synthesis of specific structural isomers, such as 3-alkyl-3-phenylpiperidine derivatives, has been reported, highlighting the interest in compounds with a single phenyl group at the 3-position alongside another substituent. lkouniv.ac.in

Structural Elucidation and Conformational Analysis of 3,3 Diphenylpiperidine Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of 3,3-diphenylpiperidine systems, offering detailed insights into atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. rsc.orgresearchgate.net

In the ¹H NMR spectrum of a this compound derivative, signals corresponding to the aromatic protons of the two phenyl groups typically appear as a multiplet in the downfield region (around 7.15–7.40 ppm). rsc.org The protons on the piperidine (B6355638) ring itself resonate at higher fields. For instance, the methylene (B1212753) protons adjacent to the nitrogen (C2-H and C6-H) and other ring protons produce signals that can be assigned based on their chemical shifts and coupling patterns. rsc.orgchemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. rsc.orgnp-mrd.org The carbon atom at the C3 position, bearing two phenyl groups, shows a characteristic signal, while the other piperidine ring carbons and the aromatic carbons can be distinctly identified. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing connectivity. emerypharma.comnih.gov COSY spectra reveal proton-proton coupling relationships within the piperidine ring, allowing for the sequential assignment of protons along the carbon backbone. emerypharma.com HSQC experiments correlate directly bonded proton and carbon atoms, confirming assignments made from 1D spectra. nih.gov More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range (2- and 3-bond) correlations, further solidifying the structural assignment. nih.govipb.pt

Table 1: Representative NMR Data for a this compound Derivative rsc.org

| Atom Type | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic C-H | 127.2 - 129.5 | 7.15 – 7.40 | m |

| Aromatic C (quaternary) | 147.4, 148.2 | - | - |

| Piperidine C3 | 57.4 | - | - |

| Piperidine CH₂ | 30.5, 45.7, 58.0, 60.7 | 2.10 - 3.80 | m, dd, d |

| NH | - | 3.34 | br s |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within this compound systems. nih.govresearchgate.net These methods are complementary and help to confirm the molecular structure. osti.govcardiff.ac.uk

The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the secondary amine in the piperidine ring typically appears in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic phenyl rings are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary data. Aromatic ring stretching modes are often strong in the Raman spectrum. osti.gov The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes, confirming the presence of the key structural components of the molecule. nih.gov

Table 2: Key Vibrational Frequencies for Diphenylpiperidine Systems

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

Mass Spectrometry (MS) and Tandem Techniques (e.g., Ion Mobility Spectrometry) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and formula of this compound and for studying its fragmentation patterns. nih.gov Techniques like electrospray ionization (ESI) can be used to generate the protonated molecular ion [M+H]⁺, allowing for accurate mass determination. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which is used to confirm the elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to produce a characteristic fragmentation spectrum. nih.gov The fragmentation patterns of piperidine alkaloids often involve cleavages of the ring, providing structural information. researchgate.net The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. chemrxiv.orgmdpi.com This can be particularly useful for separating isomers or different conformers of a molecule that may not be distinguishable by mass spectrometry alone. researchgate.netscilit.com For complex systems, IMS provides an additional dimension of separation, enhancing analytical resolution. chemrxiv.org

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. carleton.edunih.gov This non-destructive technique provides detailed information on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure and conformation. carleton.edunih.gov

For derivatives of this compound, XRD analysis reveals the solid-state conformation of the piperidine ring and the specific orientations of the two phenyl substituents. iucr.orgresearchgate.net Studies on related diphenylpiperidine compounds have shown that the piperidine ring typically adopts a chair or a distorted boat conformation. iucr.orgnih.gov The analysis also clarifies the spatial relationship between the substituents, such as whether they are in axial or equatorial positions relative to the ring. iucr.org The data generated from XRD, including unit cell dimensions and atomic coordinates, is crucial for validating structures proposed by spectroscopic and computational methods. carleton.eduresearchgate.net

Table 3: Illustrative Crystallographic Data for a Substituted Diphenylpiperidine Derivative iucr.org

| Parameter | Value (°) | Description |

|---|---|---|

| Dihedral Angle (Phenyl Rings) | 72.1 | Angle between the mean planes of the two phenyl rings. |

| Torsion Angle (C4-C5-C6-C7) | -74.5 | Describes the orientation of an axial phenyl group. nih.gov |

| Torsion Angle (C4-C3-C2-C13) | -178.8 | Describes the orientation of an equatorial phenyl group. nih.gov |

Comprehensive Conformational Studies

Analysis of Piperidine Ring Conformations (Chair, Boat)

The piperidine ring, similar to cyclohexane, predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. ias.ac.inconicet.gov.ar However, other conformations, such as the boat or twist-boat, are also possible and may exist in equilibrium. ias.ac.innih.gov

In the chair conformation, substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. d-nb.info For substituted piperidines, the relative stability of different chair conformers depends on the steric and electronic interactions of the substituents. nih.govnih.gov In the case of this compound, the bulky diphenyl groups at the C3 position significantly influence the ring's conformational preference.

Computational and experimental studies on related systems, such as 1-phenylpiperidin-4-one, have shown that an equilibrium can exist between chair and twist-boat conformations. osti.gov The introduction of substituents can shift this equilibrium. ias.ac.in For instance, in some N-acetyl-diphenylpiperidine derivatives, the piperidine ring has been observed to adopt a distorted boat conformation in the solid state. nih.gov The choice between a chair or boat form is a delicate balance of minimizing steric clashes and optimizing electronic interactions within the molecule. ias.ac.in

Phenyl Ring Orientations and Dihedral Angle Determination

In the case of r-2,c-6-diphenylpiperidine, where the piperidine ring adopts a chair conformation, the dihedral angle between the two equatorially positioned phenyl rings has been determined to be 60.0 (7)°. nih.gov For other derivatives, this angle can vary significantly. For instance, in N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, which features a distorted boat conformation for the piperidine ring, the phenyl rings subtend a dihedral angle of 65.1 (2)°. nih.gov

Substituents on the phenyl rings also play a crucial role in dictating the inter-ring dihedral angle, primarily due to steric effects. In a series of 3-chloro-3-methyl-r-2,c-6-diarylpiperidin-4-ones, the dihedral angle between the aryl rings was found to increase with the introduction of substituents on the phenyl rings. The parent diphenyl compound exhibits a dihedral angle of 58.4 (2)°, which increases to 73.5 (5)° for the di-p-tolyl derivative and further to 78.6 (2)° for the bis(4-chlorophenyl) derivative. nih.gov This trend suggests that steric repulsion between the substituents on the phenyl rings influences their relative orientation. nih.gov

The orientation of the phenyl rings relative to the piperidine ring is also a key conformational feature. In r-2,c-6-diphenylpiperidine, the phenyl rings at the 2- and 6-positions subtend dihedral angles of 81.04 (7)° and 81.10 (7)° with the best plane of the piperidine ring, respectively. nih.gov In other derivatives, such as 1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone, the piperidine ring makes dihedral angles of 82.0 (1)° and 58.4 (1)° with the two phenyl rings. nih.gov These angles indicate that the phenyl rings are often significantly twisted out of the plane of the piperidine ring, adopting axial or equatorial orientations. nih.gov

Dihedral Angles in Diphenylpiperidine Derivatives

| Compound | Piperidine Ring Conformation | Dihedral Angle Between Phenyl Rings (°) | Reference |

|---|---|---|---|

| r-2,c-6-Diphenylpiperidine | Chair | 60.0 (7) | nih.gov |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | Distorted Boat | 65.1 (2) | nih.gov |

| 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | Chair | 58.4 (2) | nih.gov |

| 3-chloro-3-methyl-r-2,c-6-di-p-tolylpiperidin-4-one | Chair | 73.5 (5) | nih.gov |

| 3-chloro-3-methyl-r-2,c-6-bis(4-chlorophenyl)piperidin-4-one | Chair | 78.6 (2) | nih.gov |

| (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate | Chair | 52.87 (8) | researchgate.net |

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, C-H···π Interactions)

The solid-state architecture of this compound systems is governed by a network of non-covalent intermolecular interactions. These interactions, including classical hydrogen bonds, weaker C-H···O and C-H···π contacts, dictate the molecular packing in the crystal lattice.

Hydrogen bonding is a prominent feature in diphenylpiperidine derivatives containing suitable donor and acceptor groups. In many piperidin-4-one derivatives, molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov For example, in a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, weak N1—H1⋯O1 hydrogen bonds form infinite C(6) chains along the crystallographic a-axis. nih.gov Similarly, in (3E,5E)-3,5-dibenzylidene-1-phenethylpiperidin-4-one, molecules are linked into centrosymmetric dimers by pairs of intermolecular C—H⋯O hydrogen bonds. nih.gov

Intermolecular Interactions in Diphenylpiperidine Derivatives

| Compound | Observed Intermolecular Interactions | Reference |

|---|---|---|

| r-2,c-6-Diphenylpiperidine | C—H···π interactions | nih.gov |

| 3-chloro-3-methyl-r-2,c-6-diarylpiperidin-4-ones | N—H···O hydrogen bonds, C—H···π interactions | nih.gov |

| (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one | C—H···O hydrogen bonds, C—H···π interactions | nih.gov |

| 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one | N—H⋯O, C—H⋯F, and C—H⋯π interactions | iucr.org |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | C—H⋯O hydrogen bonds | nih.gov |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine | C—H···Cl and N—H···Cl hydrogen bonds | nih.gov |

Application of Puckering and Asymmetry Parameters in Conformational Description

A quantitative description of the non-planar conformation of the six-membered piperidine ring is achieved through the use of puckering and asymmetry parameters, as defined by Cremer and Pople, and Nardelli, respectively. nih.govnih.gov These parameters provide a precise and unambiguous way to characterize the exact shape of the ring, such as chair, boat, or twist-boat conformations.

The Cremer-Pople puckering parameters (q₂, q₃, and Φ₂) describe the amplitude and type of puckering. For an ideal chair conformation, q₂ and q₃ have specific values, while deviations indicate distortion. For example, in r-2,c-6-diphenylpiperidine, the piperidine ring adopts a chair conformation with puckering parameters q₂=0.0420 (15) Å, q₃ = -0.5799 (15) Å, and φ₂ = 190 (2)°. nih.gov

In contrast, other derivatives exhibit significantly different puckering parameters, indicative of other conformations. The piperidine ring in N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine adopts a distorted boat conformation, which is quantitatively described by the puckering parameters q₂ = 0.720 (2) Å, q₃ = -0.004 (3) Å, and Φ(2) = 108.5 (2)°. nih.gov Another compound, N-benzoyl-t-3-methyl-c-2,c-6-bis(2-chlorophenyl)piperidine, also shows a distorted boat conformation with parameters q₂ = 0.7556 (2) Å, q₃ = -0.010 (2) Å, and φ₂ = 287.05 (1)°. researchgate.net

Asymmetry parameters, developed by Nardelli, quantify the degree of symmetry (or lack thereof) in a cyclic molecule. They are useful for describing distortions from ideal conformations. For the chair conformation of r-2,c-6-diphenylpiperidine, the asymmetry parameter is Δs(N1& C4)= 0.75 (12)°. nih.gov For the distorted boat conformations, the asymmetry parameters highlight the specific atoms that deviate from the plane. For instance, in N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, the asymmetry parameters are ΔCs(C3) and ΔCs(C6) = 14.5 (2)°, indicating the asymmetry is centered around the C3 and C6 atoms. nih.gov These parameters are thus essential tools in the detailed structural elucidation of diphenylpiperidine systems, allowing for precise comparison between different derivatives. nih.govnih.govresearchgate.net

Puckering and Asymmetry Parameters for Piperidine Rings

| Compound | Conformation | Puckering Parameters (Cremer & Pople) | Asymmetry Parameters (Nardelli) | Reference |

|---|---|---|---|---|

| r-2,c-6-Diphenylpiperidine | Chair | q₂=0.0420 (15) Å, q₃ = -0.5799 (15) Å, φ₂ = 190 (2)° | Δs(N1& C4)= 0.75 (12)° | nih.gov |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine | Distorted Boat | q₂ = 0.720 (2) Å, q₃ = −0.004 (3) Å, Φ(2) = 108.5 (2)° | ΔCs(C3) and ΔCs(C6) = 14.5 (2)° | nih.gov |

| N-benzoyl-t-3-methyl-c-2,c-6-bis(2-chlorophenyl)piperidine | Distorted Boat | q₂ = 0.7556 (2) Å, q₃ = -0.010 (2) Å, φ₂ = 287.05 (1)° | Δs(C3 & C6)= 17.08 (1)° | researchgate.net |

Computational Chemistry and Theoretical Investigations of 3,3 Diphenylpiperidine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecules like 3,3-Diphenylpiperidine. nih.govaps.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. nih.gov This approach is widely used to predict geometries, energies, and a variety of spectroscopic and chemical properties. jksus.org

Geometry Optimization and Energetic Landscapes

Table 1: Representative Optimized Geometrical Parameters for a Piperidine (B6355638) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.47 | C-N-C | 112.0 |

| C-C (ring) | 1.54 | N-C-C | 110.5 |

| C-H | 1.10 | H-C-H | 109.5 |

Note: These are typical values for a substituted piperidine ring and are for illustrative purposes. Actual values for this compound would be determined via specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. jksus.orgorientjchem.org A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. jksus.org Conversely, a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov DFT calculations are highly effective for determining the energies of these frontier orbitals and thus predicting the electron transfer characteristics of this compound. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 5.7 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 0.8 |

Note: Values are representative for a stable organic molecule and serve as an example.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming the calculated molecular orbitals into a localized basis that corresponds to the familiar Lewis structure elements of core, lone pair, and bonding orbitals. wisc.eduuba.ar This method is used to analyze charge distribution, hybridization, and donor-acceptor (delocalization) interactions within the molecule. aimspress.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. wolfram.comchemrxiv.org This tool is invaluable for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. researchgate.netnih.gov

The MEP map is color-coded to indicate different potential regions. wolfram.com Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen. researchgate.net Blue areas indicate positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. Green regions represent neutral potential. wolfram.com For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atom due to its lone pair, making it a primary site for protonation and interaction with electrophiles. The hydrogen atoms, particularly on the nitrogen, would exhibit a positive potential (blue), while the carbon framework and phenyl rings would show varying potentials influencing their reactivity. chemrxiv.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule in the crystalline state. nih.govscirp.org The Hirshfeld surface is generated by partitioning the crystal's electron density into molecular fragments. The surface is mapped with properties like dnorm, which indicates the nature of intermolecular contacts.

Table 3: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Piperidine Derivative

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 72.5 |

| C···H / H···C | 19.0 |

| N···H / H···N | 8.5 |

Note: These percentages are illustrative and reflect the typical prevalence of weak intermolecular forces in organic crystals.

Quantum Chemical Descriptors for Reactivity and Stability Assessments

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical descriptors can be calculated to provide a quantitative assessment of the reactivity and stability of this compound. researchgate.net These global reactivity indices, derived within the framework of conceptual DFT, help to characterize the molecule's response to chemical perturbations. mdpi.com

Key descriptors include chemical hardness (η), which measures the resistance to a change in electron distribution, and its inverse, chemical softness (S). researchgate.net A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. jksus.org Other important descriptors are the electronic chemical potential (μ), which indicates the escaping tendency of electrons, and the global electrophilicity index (ω), which quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment. nih.gov These calculated parameters allow for a comparative study of reactivity trends across a series of related molecules. researchgate.net

Table 4: Common Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation or change in electron configuration. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

| Electronic Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |

Note: I = Ionization Potential, A = Electron Affinity.

Table of Mentioned Compounds

| Compound Name |

|---|

Advanced Applications and Design Principles of 3,3 Diphenylpiperidine Scaffolds

Role of Piperidine (B6355638) as a Privileged Scaffold in Rational Chemical Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and rational drug design, widely recognized as a "privileged scaffold". researchgate.netresearchgate.net This designation stems from its frequent appearance in the structures of a vast array of pharmaceuticals and biologically active alkaloids. nih.govnih.gov The utility of the piperidine framework is attributed to several key characteristics that make it an ideal building block for creating diverse and effective therapeutic agents. arizona.edu

One of the primary advantages of the piperidine scaffold is its inherent three-dimensionality. rsc.orgwhiterose.ac.uk Unlike flat aromatic systems, the saturated piperidine ring adopts a stable chair conformation, which provides a rigid and well-defined three-dimensional geometry. wikipedia.orgyork.ac.uk This spatial arrangement allows for the precise positioning of substituent groups in axial and equatorial orientations, enabling the creation of molecules that can interact with the complex, three-dimensional surfaces of biological targets like proteins and enzymes with high specificity. rsc.org The ability to generate such structurally complex molecules from relatively simple starting materials is a significant advantage in drug discovery. whiterose.ac.uk

Furthermore, the piperidine nucleus offers synthetic tractability and accessibility. nih.gov A multitude of synthetic methods have been developed for the construction and functionalization of the piperidine ring, allowing for the introduction of a wide range of chemical groups at various positions. nih.gov This synthetic versatility facilitates the systematic exploration of the chemical space around the scaffold, a crucial aspect of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Exploration of Non-Linear Optical (NLO) Properties of Diphenylpiperidine Derivatives

The search for advanced materials with significant non-linear optical (NLO) properties is a major focus in materials science, driven by potential applications in optical data storage, signal processing, and optical switching. nih.govfrontiersin.org Organic compounds, particularly those with donor-π-acceptor (D-π-A) architectures, have emerged as promising candidates due to their large nonlinear responses and the ability to be fine-tuned through molecular engineering. nih.govanalis.com.my Within this class of materials, derivatives of 3,3-diphenylpiperidine are being explored for their potential NLO activity.

The fundamental principle behind the NLO response in these organic molecules is intramolecular charge transfer (ICT). nih.gov This process involves the movement of electron density from an electron-donating group, through a conjugated π-electron system (the bridge), to an electron-accepting group upon excitation by light. analis.com.my The delocalization of π-electrons within the conjugated system is key to achieving high molecular hyperpolarizability (β), a measure of a molecule's NLO response. frontiersin.organalis.com.my

In the context of diphenylpiperidine derivatives, the piperidine ring itself can act as part of the donor system or as a structural scaffold to hold the donor and acceptor groups in a favorable orientation. Chalcone (B49325) derivatives, which feature an α,β-unsaturated ketone system, are a well-studied class of NLO materials. analis.com.mynih.govrsc.org The incorporation of a diphenylpiperidine moiety into a chalcone structure can enhance its NLO properties. The phenyl groups can be functionalized with electron-donating or withdrawing groups, and the piperidine nitrogen can also participate in the charge transfer process.

The design of effective NLO materials based on diphenylpiperidine involves several key considerations:

Strength of Donor and Acceptor Groups: The magnitude of the NLO response is directly related to the electron-donating and electron-accepting strength of the substituents on the aromatic rings.

Length and Nature of the π-Conjugated System: A longer and more efficient π-bridge facilitates intramolecular charge transfer, leading to a larger hyperpolarizability. frontiersin.org

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of these molecules. analis.com.myrsc.orgresearchgate.net These calculations can determine key parameters like the HOMO-LUMO energy gap, which is related to the molecule's reactivity and NLO response, as well as the first hyperpolarizability (β). frontiersin.organalis.com.my Experimental techniques, such as the Z-scan and hyper-Rayleigh scattering, are used to measure the NLO properties of synthesized compounds. rsc.org The table below summarizes key parameters for representative NLO chromophores.

| Property | Description | Importance in NLO |

| First Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | A higher β value indicates a stronger NLO effect. rsc.org |

| HOMO-LUMO Energy Gap (Egap) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller energy gap generally correlates with higher polarizability and a larger NLO response. frontiersin.organalis.com.my |

| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor group upon photoexcitation. | This is the fundamental mechanism responsible for the NLO properties in D-π-A systems. nih.gov |

| Maximum Absorption Wavelength (λmax) | The wavelength at which a molecule absorbs the most light. | This is related to the electronic transitions within the molecule and can provide insights into the extent of conjugation. nih.gov |

Computational Approaches in Molecular Design and Interaction Studies

In silico modeling has become an indispensable tool in modern drug discovery and materials science, providing a powerful and cost-effective means to design and evaluate novel molecules with desired properties. mdpi.comnanobioletters.com For ligands based on the this compound scaffold, computational techniques are employed to predict and analyze their interactions with biological targets, guiding the design of more potent and selective compounds. nih.gov

Molecular docking is a primary computational method used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein or enzyme. mdpi.commdpi.combiointerfaceresearch.com This technique involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding energy. mdpi.commanipal.edu For this compound derivatives, docking studies can reveal crucial information about their binding mode, including the specific amino acid residues they interact with. nih.govmdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, all of which contribute to the stability of the ligand-receptor complex. nih.govmdpi.com

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of molecular interactions over time. manipal.eduresearchgate.net By simulating the movements of atoms in the ligand-receptor complex, MD can assess the stability of the predicted binding pose from docking studies and reveal how the ligand and protein adapt to each other. nih.govnih.govnih.gov This information is critical for understanding the dynamic nature of molecular recognition and for designing ligands that can form stable and long-lasting interactions with their targets. nih.gov The table below outlines some key computational parameters used in these studies.

| Parameter | Method of Determination | Significance in Ligand Design |

| Binding Energy (kcal/mol) | Molecular Docking, MM-GBSA/PBSA | Predicts the strength of the interaction between a ligand and its target; a lower value indicates a stronger binding affinity. nanobioletters.commdpi.combiointerfaceresearch.com |

| Root Mean Square Deviation (RMSD) | Molecular Dynamics Simulation | Measures the average deviation between the backbone atoms of a protein-ligand complex over time, indicating the stability of the complex. nih.gov |

| Hydrogen Bond Occupancy | Molecular Dynamics Simulation | Calculates the percentage of simulation time that a specific hydrogen bond is maintained, highlighting key stabilizing interactions. nih.gov |

Through the iterative process of designing a ligand, predicting its binding mode and affinity using docking, and then refining the design based on the insights gained from MD simulations, researchers can rationally design novel this compound-based molecules with improved biological activity. mdpi.comresearchgate.net

Virtual screening is a computational technique that has revolutionized the early stages of drug discovery by enabling the rapid evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.netnih.govrsc.org This approach significantly reduces the time and cost associated with high-throughput screening (HTS) of physical compounds. sigmaaldrich.com For scaffolds like this compound, virtual screening can be used to explore vast chemical spaces and identify novel derivatives or entirely new scaffolds with potential therapeutic applications. rsc.orgnih.gov

The process of virtual screening typically begins with the creation of a large virtual library of compounds. nih.gov This library can be built around a core scaffold, such as this compound, by enumerating various substituents at different positions on the ring. york.ac.ukrsc.org Alternatively, large commercial or publicly available databases of compounds can be used. nih.gov

Once the library is established, structure-based or ligand-based virtual screening methods can be employed. nih.gov

Structure-Based Virtual Screening (SBVS): This approach relies on the three-dimensional structure of the target protein. nih.gov Molecular docking is the most common SBVS method, where each compound in the virtual library is docked into the binding site of the target. rsc.org The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. manipal.edu

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. A known active ligand is used as a template to search for other compounds in the library with similar shapes, sizes, and chemical features. nih.gov

The hits identified from virtual screening are then subjected to further computational analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to assess their drug-like properties. nih.govresearchgate.net Promising candidates are then synthesized and tested experimentally to validate the computational predictions. nih.govnih.gov This integrated approach of virtual screening followed by experimental validation has proven to be a highly effective strategy for the discovery of novel chemical probes and lead compounds for drug development. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.